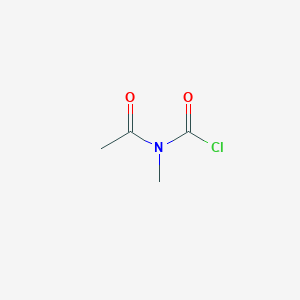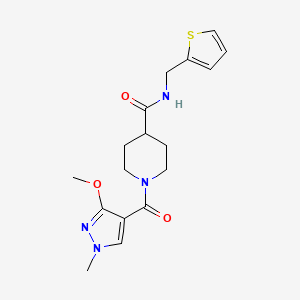
N-acetyl-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamoyl chlorides, in general, has been studied extensively. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Chemical Reactions Analysis
Carbamoyl chlorides, including N-methylcarbamoyl chloride, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization .Aplicaciones Científicas De Investigación
Biomonitoring and Industrial Exposure
N-acetyl-N-methylcarbamoyl chloride, as a derivative of N,N-dimethylformamide, is significant in biomonitoring. It transforms into N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the human body, which can be measured in urine samples. This measurement is crucial for monitoring industrial exposure to N,N-dimethylformamide, especially since AMCC has a relatively long half-life of about 23 hours. An efficient method using high-performance liquid chromatography (HPLC) has been developed for determining urinary AMCC. This method is valuable for industrial toxicology laboratories, as it doesn't require extensive preparation or sophisticated equipment, making it accessible for monitoring workers' exposure over several workdays (Perbellini et al., 2001).
Chemical Synthesis and Isomerism Studies
This compound has been a subject of theoretical studies, particularly in the context of C-N bond rotation and E-Z isomerism in carbamoyl chlorides. For instance, N-benzyl-N-methylcarbamoyl chlorides with different patterns of substitution in the aromatic ring were investigated using density functional theory (DFT). These studies reveal insights into the global minimum structures and the transition state structures for rotamer interconversion in carbamoyl chlorides. This research contributes to a better understanding of the chemical behavior and potential applications of this compound derivatives (Horwath & Benin, 2008).
Synthesis Methodology
A practical and convenient synthesis process for N-ethyl-N-methylcarbamoyl chloride has been investigated. This process involves the methylation of N-benzylideneethylamine followed by hydrolyzation and neutralization, leading to the formation of N-methylethylamine, which then reacts to produce N-ethyl-N-methylcarbamoyl chloride. This method offers advantages such as milder reaction conditions and higher yield compared to other reported methods, highlighting its potential for efficient synthesis in chemical research (Deng, 2008).
Urinary Metabolite Analysis
The study of methylcarbamoyl mercapturic acid (MCAMA), a urinary metabolite of N,N-dimethylformamide and methyl isocyanate, shows that it can be used to assess exposure to harmful volatile organic compounds. This is particularly important as N,N-dimethylformamide exposure can cause liver damage. The research provides valuable information on the associations of MCAMA concentrations with demographic and environmental factors, contributing to a better understanding of the health impacts of exposure to these compounds (Kenwood et al., 2021).
Propiedades
IUPAC Name |
N-acetyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLLMVSEBKZODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)
![1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2818648.png)

![N-[(2-chlorophenyl)methyl]-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818653.png)



![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)
![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2818660.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)
![1-methyl-4-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}piperazine](/img/structure/B2818664.png)
